Product packaging for Isonitrosoacetone(Cat. No.:CAS No. 31915-82-9)

Isonitrosoacetone

Cat. No.: B3021085
CAS No.: 31915-82-9
M. Wt: 87.08 g/mol
InChI Key: OVGLVOLWBBGQHS-DUXPYHPUSA-N
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Description

Isonitrosoacetone (CAS 306-44-5) is a high-purity chemical compound with the molecular formula C3H5NO2 and a molar mass of 87.08 g/mol . This compound, also known as pyruvaldehyde 1-oxime, serves as a versatile building block and key intermediate in organic synthesis and biochemical research . It is characterized by a melting point of 69°C and a density of 1.1 g/cm³ . Researchers utilize this compound for its specific functional groups in the development of more complex molecules. Please note that this product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with care, as it may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO2 B3021085 Isonitrosoacetone CAS No. 31915-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E)-1-hydroxyiminopropan-2-one
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InChI

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OVGLVOLWBBGQHS-DUXPYHPUSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=NO
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5NO2
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DSSTOX Substance ID

DTXSID0073162
Record name Propanal, 2-oxo-, 1-oxime
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Molecular Weight

87.08 g/mol
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Physical Description

Solid; [Merck Index]
Record name Isonitrosoacetone
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Vapor Pressure

0.2 [mmHg]
Record name Isonitrosoacetone
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CAS No.

306-44-5, 17280-41-0, 31915-82-9
Record name Isonitrosoacetone
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Record name Propanal, 2-oxo-, 1-oxime
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Record name 2-oxopropionaldehyde 1-oxime
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Historical Context and Research Trajectory of Isonitrosoacetone

Early Investigations and Discovery

The latter half of the 19th century was a period of fervent discovery in organic chemistry, with chemists diligently exploring the reactions of newly discovered classes of compounds. It was within this vibrant scientific landscape that isonitrosoacetone (B1237270) (also known as 2-oximinopropanal) emerged. Its discovery is credited to the German chemists Ludwig Claisen and Otto Manasse in 1888. Their work, published in the "Berichte der deutschen chemischen Gesellschaft," detailed the synthesis of this compound through the reaction of ethyl acetoacetate (B1235776) with nitrous acid.

This discovery was not an isolated event but was closely related to the broader investigations into nitroso compounds and oximes during that era. The work of Victor Meyer and his student Alois Janny on the reactions of aldehydes and ketones with hydroxylamine (B1172632), leading to the characterization of oximes, provided a crucial conceptual framework for understanding the structure and reactivity of this compound.

A key aspect of early research on this compound was the investigation of its tautomeric nature. The compound can exist in both a keto-oxime form and a nitroso-enol form, a classic example of keto-enol tautomerism. This property intrigued early organic chemists and contributed to the developing understanding of isomerism and the dynamic nature of chemical structures.

YearKey ResearchersContribution
1888Ludwig Claisen and Otto ManasseFirst synthesis of this compound from ethyl acetoacetate and nitrous acid.
Late 1880sVictor Meyer and Alois JannyFoundational work on oximes, providing context for the structure of this compound.

Evolution of Research Foci in Chemical Synthesis and Application

The synthetic utility of this compound became apparent soon after its discovery, and its research trajectory has been marked by a continuous evolution of its applications in organic synthesis.

The most significant early application of this compound was in the Pfitzinger reaction , a method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net In this reaction, isatin (B1672199) is treated with a carbonyl compound, such as this compound, in the presence of a base to yield the corresponding quinoline (B57606) derivative. This reaction proved to be a versatile and valuable tool for the construction of the quinoline ring system, a core structure found in many biologically active compounds, including alkaloids and pharmaceuticals. The use of this compound in the Pfitzinger reaction provided a straightforward route to a variety of substituted quinolines, significantly impacting the fields of medicinal and materials chemistry.

Beyond the Pfitzinger reaction, the research focus on this compound has expanded over the decades. It has been recognized as a valuable building block in heterocyclic chemistry for the synthesis of a diverse range of nitrogen-containing ring systems. Its bifunctional nature, possessing both a carbonyl group and an oxime, allows for a variety of cyclization reactions to form pyridines, pyrazines, and other heterocyclic scaffolds.

In more recent times, the coordination chemistry of this compound and its derivatives has garnered attention. The oxime group can act as a ligand, forming stable complexes with various metal ions. This has led to investigations into the catalytic and material properties of these metal complexes.

While direct applications in medicinal chemistry are not the primary focus of its research history, the role of this compound as a precursor to important heterocyclic frameworks, such as quinolines, indirectly links it to the development of therapeutic agents. researchgate.net Furthermore, its use in the synthesis of aminoacetone, a precursor to other biologically relevant molecules, highlights its continued importance in synthetic chemistry.

Research FocusDescription
Pfitzinger Reaction A key application for the synthesis of quinoline-4-carboxylic acids, important scaffolds in medicinal chemistry. wikipedia.orgresearchgate.net
Heterocyclic Synthesis Utilized as a versatile building block for the construction of various nitrogen-containing heterocycles.
Coordination Chemistry The oxime functionality allows for the formation of metal complexes with potential catalytic and material applications.
Precursor for Other Syntheses Serves as a starting material for other synthetically useful compounds, such as aminoacetone.

Advanced Synthetic Methodologies for Isonitrosoacetone

Nitrosation Reactions for α-Isonitrosoketone Synthesis

The synthesis of α-isonitrosoketones, such as isonitrosoacetone (B1237270), predominantly involves nitrosation reactions. This process introduces a nitroso group (-NO) at the α-carbon position to a carbonyl group. Various nitrosating agents and reaction conditions have been developed to optimize the yield and purity of the desired product.

Nitrosation of Acetone (B3395972) Derivatives

The direct nitrosation of acetone is a primary route for the synthesis of this compound. This reaction typically involves treating acetone with a nitrosating agent, which can be formed in situ from sodium nitrite (B80452) and a strong acid, or by using alkyl nitrites. nih.gov The reaction proceeds through the formation of an enol or enolate intermediate of acetone, which then undergoes electrophilic attack by the nitrosating species.

The choice of nitrosating agent and reaction conditions can significantly influence the outcome of the reaction. For instance, the use of alkyl nitrites is a common method in laboratory settings. eurekaselect.com These reagents are generally mild and can be used under various conditions. The reaction is often catalyzed by an acid, which facilitates the formation of the active nitrosating species.

Nitrosyl Chloride-Mediated Pathways and Industrial Adaptations

For industrial-scale production, nitrosyl chloride (NOCl) has emerged as a highly effective nitrosating agent. organic-chemistry.org This method offers several advantages over traditional laboratory procedures, including the potential for continuous industrial processes. The reaction of acetone with nitrosyl chloride leads to the formation of this compound and hydrochloric acid (HCl) as a byproduct. organic-chemistry.org

A key innovation in the industrial adaptation of this process is the addition of a neutralizing agent, such as calcium carbonate, to the reaction mixture. organic-chemistry.org The neutralizing agent reacts with the HCl formed during the reaction, preventing it from catalyzing undesirable side reactions that can decrease the yield and purity of the final product. organic-chemistry.org This approach allows the reaction to be carried out at temperatures that favor the primary reaction rate over side reactions, leading to higher yields and easier purification. organic-chemistry.org

ParameterLaboratory Scale (Example)Industrial Scale (Example)
Nitrosating Agent Alkyl NitriteNitrosyl Chloride
Catalyst/Additive Acid CatalystCalcium Carbonate (Neutralizing Agent)
Temperature Varies (often low temperature)15°C to 40°C
Key Advantage Mild reaction conditionsContinuous process, high yield
Byproduct Management Not a primary focusNeutralization of HCl to prevent side reactions

Table 1: Comparison of Laboratory and Industrial Scale Synthesis of this compound

Development of Improved Laboratory Preparations

Efforts to refine the laboratory synthesis of this compound have focused on improving yields, simplifying procedures, and enhancing safety. One common laboratory method involves the reaction of acetone with an alkyl nitrite, such as isoamyl nitrite, in the presence of a mineral acid like hydrochloric acid. nih.gov This method is effective but requires careful control of reaction conditions to minimize the formation of byproducts.

An alternative approach involves the in-situ generation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid then acts as the nitrosating agent. This method is cost-effective as it uses readily available starting materials. The synthesis of alkyl nitrites themselves can be achieved by the reaction of an alcohol with a nitrosating agent, such as nitrous acid generated in situ. google.com The choice of method often depends on the desired scale of the reaction and the available resources.

Multi-Component and Derivatization Strategies

This compound serves as a valuable precursor for the synthesis of more complex molecules through multi-component reactions and derivatization strategies. These approaches leverage the reactivity of both the ketone and the oxime functionalities within the this compound molecule.

Preparation of Functionalized Methylglyoximes from this compound

This compound, being an α-keto-oxime, possesses a reactive ketone functional group that can undergo further oximation. The reaction of this compound with a second equivalent of hydroxylamine (B1172632) is a direct pathway to the synthesis of methylglyoxime, also known as dimethylglyoxime.

This reaction follows the general mechanism of oxime formation, where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of this compound. wikipedia.org Subsequent dehydration leads to the formation of the second oxime group, yielding methylglyoxime. This conversion transforms the α-keto-oxime into a vicinal dioxime, a class of compounds widely used as chelating agents in analytical chemistry and as ligands in coordination chemistry. The reaction conditions can be controlled to favor the formation of the dioxime over other potential side reactions.

Chemical Reactivity and Mechanistic Studies of Isonitrosoacetone

Condensation Reactions and Derivative Formation

Isonitrosoacetone (B1237270) serves as a valuable precursor in the synthesis of various heterocyclic compounds through condensation reactions. These reactions typically involve the reaction of the active methylene (B1212753) group or the oxime functionality with other reagents to form cyclic structures.

One notable application of this compound is in the synthesis of substituted pyrimidines. For instance, the reaction of this compound with urea (B33335) or thiourea (B124793) derivatives in the presence of a suitable catalyst can lead to the formation of pyrimidine (B1678525) rings, which are core structures in many biologically active molecules. Similarly, condensation with active methylene compounds, such as malononitrile, can yield highly functionalized pyridine (B92270) derivatives.

The following table summarizes representative condensation reactions of this compound for the formation of heterocyclic derivatives:

Reactant(s)Catalyst/ConditionsProduct Type
UreaAcid catalyst, Reflux2-Amino-4-methyl-5-nitrosopyrimidine
ThioureaBase catalyst, Ethanol (B145695)2-Thio-4-methyl-5-nitrosopyrimidine
MalononitrilePiperidine, Ethanol2-Amino-3-cyano-4-methyl-5-nitrosopyridine
Ethyl CyanoacetateSodium Ethoxide, Ethanol2-Hydroxy-3-carbethoxy-4-methyl-5-nitrosopyridine

These reactions underscore the utility of this compound as a building block in heterocyclic chemistry, providing pathways to a diverse range of substituted ring systems.

Nucleophilic Reactivity Profiles

The this compound molecule possesses multiple nucleophilic centers, including the oxygen and nitrogen atoms of the oxime group and the α-carbon, which can be deprotonated to form a carbanion. The nucleophilicity of these sites allows this compound to react with a variety of electrophiles.

The oxime group, in particular, is a potent nucleophile. This is exemplified in its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. The nucleophilic oximate anion attacks the phosphorus atom of the organophosphate-AChE adduct, displacing the enzyme and restoring its function.

The α-carbon of this compound is activated by the adjacent carbonyl and oxime groups, making it susceptible to deprotonation by a base. The resulting carbanion can then participate in nucleophilic attack on various electrophiles, such as alkyl halides and acyl chlorides, leading to C-alkylation and C-acylation products, respectively. These reactions provide a means to introduce new substituents at the α-position, further diversifying the chemical space accessible from this compound.

The nucleophilic reactivity at different sites can be summarized as follows:

Nucleophilic CenterElectrophileProduct Type
Oxime Nitrogen/OxygenOrganophosphatesPhosphorylated Oxime
α-Carbon (as carbanion)Alkyl Halidesα-Alkylated this compound
α-Carbon (as carbanion)Acyl Chloridesα-Acylated this compound
Carbonyl OxygenProtic AcidsProtonated Carbonyl

Tautomerization and Isomeric Considerations

This compound can exist in different tautomeric and isomeric forms, which can influence its reactivity. The primary tautomerism observed is between the keto-oxime form and the nitroso-enol form.

Keto-Oxime vs. Nitroso-Enol Tautomerism:

In the keto-oxime tautomer, a hydrogen atom is attached to the oxygen of the oxime group, and there is a carbon-nitrogen double bond. In the nitroso-enol tautomer, the hydrogen is on the α-carbon, forming a carbon-carbon double bond (enol), and there is a nitrogen-oxygen double bond (nitroso).

Generally, the keto-oxime form of this compound is considered to be the more stable tautomer. This stability is attributed to the greater strength of the carbon-nitrogen double bond compared to the nitrogen-oxygen double bond.

E/Z Isomerism:

Due to the presence of the carbon-nitrogen double bond in the oxime group, this compound can also exist as geometric isomers, designated as E and Z. The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the double-bonded carbon and nitrogen atoms are ranked based on their atomic number.

Z-isomer: The higher priority groups on the carbon and nitrogen are on the same side of the double bond.

E-isomer: The higher priority groups on the carbon and nitrogen are on opposite sides of the double bond.

The relative stability of the E and Z isomers can be influenced by steric and electronic factors. Spectroscopic techniques, such as NMR, are instrumental in identifying and quantifying the different tautomers and isomers present in a sample.

Reaction Kinetics and Proposed Mechanistic Pathways

Understanding the reaction kinetics and mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.

Formation of this compound:

The synthesis of this compound from acetone (B3395972) typically involves nitrosation with nitrous acid. The proposed mechanism involves the acid-catalyzed enolization of acetone to form the enol tautomer. The enol then acts as a nucleophile, attacking the nitrosyl cation (NO⁺) generated from nitrous acid. Subsequent deprotonation yields this compound. The rate-determining step in this reaction is often the initial enolization of acetone.

Condensation Reactions:

In condensation reactions for the synthesis of heterocycles, the mechanism generally involves an initial nucleophilic attack from one of the reactants on the other. For example, in the reaction with an active methylene compound, a base may deprotonate the active methylene group to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. This is followed by an intramolecular cyclization and dehydration to form the final heterocyclic product.

Kinetics of Acetylcholinesterase Reactivation:

The kinetics of the reactivation of organophosphate-inhibited acetylcholinesterase by this compound have been studied. nih.gov These studies reveal that while this compound has a relatively low affinity for the inhibited enzyme, it possesses a moderate to high reactivity. nih.gov The reaction follows second-order kinetics, and the rate constant is a key parameter in evaluating its efficacy as a reactivator. nih.gov

The following table provides a summary of kinetic parameters for the reactivation of human acetylcholinesterase inhibited by various organophosphorus compounds by this compound:

InhibitorDissociation Constant (K_D, mM)Second-Order Rate Constant (k_r, M⁻¹min⁻¹)
Tabun1101.1
Sarin (B92409)7.7110
Cyclosarin1870
VX1124
Paraoxon1621

Data sourced from a study on the reactivation kinetics of MINA with inhibited human AChE. nih.gov

These kinetic studies provide valuable insights into the mechanistic pathways and the factors that govern the reactivity of this compound in different chemical and biological systems.

Coordination Chemistry of Isonitrosoacetone

Ligand Properties and Coordination Modes

Isonitrosoacetone (B1237270) can function as a ligand, coordinating to metal ions through its nitrogen and oxygen atoms. Research indicates that INA, or its derivatives such as this compound benzoylhydrazone, can coordinate as a neutral, monoanionic, or dianionic tridentate ligand, typically involving O, N, and N donor atoms researchgate.net. The specific coordination mode often depends on the reaction conditions, the metal salt employed, and the deprotonation state of the ligand researchgate.net.

Isocyanides, which share some electronic characteristics with the functional groups present in INA, are classified as neutral Lewis bases (L ligands) and are considered soft ligands according to the Hard-Soft Acid-Base (HSAB) theory. They are generally stronger Lewis bases and weaker π-acceptors compared to carbon monoxide wikipedia.org. While not a direct comparison, this highlights the electron-donating capabilities and potential π-backbonding interactions that can occur in metal-ligand systems involving such functional groups. The ability of this compound to form stable coordination complexes underscores its utility in this field smolecule.com.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves reacting the ligand with appropriate metal salts in a suitable solvent, often followed by refluxing and isolation of the resulting solid products. Characterization relies on a suite of analytical techniques to elucidate the structure, bonding, and properties of these complexes.

Complexes with First-Row Transition Metals (e.g., Cobalt, Nickel, Copper)

This compound and its derivatives, such as this compound benzoylhydrazone, readily form coordination complexes with first-row transition metals like cobalt (Co), nickel (Ni), and copper (Cu) usm.mdresearchgate.netresearchgate.net. These complexes are commonly synthesized by reacting the metal halides or acetates with the ligand in solvents such as ethanol (B145695) usm.mdresearchgate.netresearchgate.net. Depending on the reaction stoichiometry and conditions, various complex types can be obtained, including those with the general formulas MX₂(HL)·nH₂O, MX₂(HL)₂·nH₂O, and ML₂·nH₂O, where M represents the metal, X is a halide, HL is the protonated ligand, and n denotes the number of water molecules usm.mdresearchgate.netresearchgate.net. In some instances, reactions in the presence of bases like sodium acetate (B1210297) and pyridine (B92270) can lead to complexes such as MLCl·nH₂O and MPy₂LCl·nH₂O usm.mdresearchgate.net.

Studies have also explored complexes of Cu(II), Co(II), and Ni(II) with Schiff base ligands derived from isonitrosoacetophenone and related compounds, demonstrating the broad applicability of these ligand types with first-row transition metals researchgate.netglobalresearchonline.netorientjchem.orgbhu.ac.in. Characterization methods commonly employed include elemental analysis (C, H, N), Fourier-transform infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), magnetic susceptibility measurements, and thermogravimetric analysis (TGA) researchgate.netusm.mdresearchgate.netglobalresearchonline.netorientjchem.orgbhu.ac.inresearchgate.netresearchgate.netmdpi.comajol.info. Molar conductance measurements often indicate that these complexes behave as non-electrolytes globalresearchonline.netorientjchem.orgbhu.ac.inresearchgate.netajol.info.

Table 1: Representative Complexes of First-Row Transition Metals with this compound Derivatives

Metal (M)Ligand TypeGeneral Formula ExamplesSolventsCharacterization Techniques UsedReferences
Co, Ni, CuThis compound benzoylhydrazone (HL)MX₂(HL)·nH₂O, MX₂(HL)₂·nH₂O, ML₂·nH₂O, MLCl·nH₂OEthanolElemental Analysis, IR, UV-Vis, NMR, Magnetic Susceptibility, Molar Conductance, TGA usm.mdresearchgate.netresearchgate.net usm.mdresearchgate.netresearchgate.net
Cu(II), Co(II), Ni(II)Schiff bases derived from INA/related compoundsVaries (e.g., ML₂, MLX₂)EthanolElemental Analysis, IR, UV-Vis, NMR, Magnetic Susceptibility, Molar Conductance, TGA researchgate.netglobalresearchonline.netorientjchem.orgbhu.ac.in researchgate.netglobalresearchonline.netorientjchem.orgbhu.ac.in

Coordination Geometry and Stereochemistry in Complexes

The coordination geometry of metal complexes with this compound and its derivatives can vary, often depending on the specific metal ion, the ligand structure, and the reaction conditions. Complexes formed with this compound benzoylhydrazone and first-row transition metals like cobalt, nickel, and copper frequently exhibit a pseudooctahedral coordination geometry usm.mdresearchgate.net. In other related Schiff base complexes involving INA or similar structures, square planar geometries have been observed for Ni(II) and Cu(II) ions, while Co(II) complexes often adopt octahedral or tetrahedral geometries globalresearchonline.netorientjchem.orgresearchgate.net. Some copper(II) complexes have also been reported to display square pyramidal coordination mdpi.comnih.gov.

For rare earth metal complexes, which are discussed further in the next section, tetracoordinate geometries, often fitting a tetrahedral model, have been synthesized mdpi.com. The broader principles of coordination chemistry dictate that coordination numbers of four typically lead to tetrahedral or square planar geometries, while a coordination number of six commonly results in octahedral arrangements libretexts.orgncert.nic.insolubilityofthings.com. Stereochemistry, including the spatial arrangement of ligands, plays a crucial role in the properties and reactivity of these complexes fiveable.me.

Isonitrosoacetone in Advanced Organic Synthesis

Precursor in Complex Organic Molecule Synthesis

Isonitrosoacetone (B1237270) serves as a versatile precursor in the synthesis of more intricate organic structures. Its bifunctional nature, featuring both an oxime and a carbonyl group, allows for diverse chemical transformations, making it a sought-after intermediate in multi-step synthetic pathways.

Intermediates in Pharmaceutical Synthesis

The compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals cymitquimica.comchemicalbook.comsmolecule.comsmolecule.comchemicalbook.in. Its structure can be elaborated upon to build core scaffolds found in various medicinal compounds, contributing to the development of new therapeutic agents. Research and development processes within the pharmaceutical industry frequently utilize this compound for its synthetic potential lookchem.comchemicalbook.comchemicalbook.in.

Building Block for Agrochemicals

Similarly, this compound finds application as a building block in the agrochemical sector cymitquimica.comchemicalbook.comsmolecule.comsmolecule.comchemicalbook.inabcr.com. The development of pesticides, herbicides, and fungicides often relies on diverse chemical intermediates, and this compound's reactivity makes it suitable for constructing active ingredients that protect crops and enhance agricultural productivity abcr.com.

Cyclization Reactions and Heterocyclic Compound Formation (e.g., Quinoxalines, Pyrroles)

This compound is utilized in the synthesis of various heterocyclic compounds smolecule.com. These cyclic structures, containing atoms other than carbon within their rings, are fundamental to many biologically active molecules. While specific direct reactions of this compound leading to quinoxalines or pyrroles are not extensively detailed in the provided snippets, its general use in heterocyclic synthesis is noted smolecule.com. For instance, related compounds like pyrrole-α-aldehyde are used in the synthesis of substituted pyrrole (B145914) derivatives, and quinoxaline (B1680401) synthesis typically involves the condensation of diamines with dicarbonyl compounds or related precursors acs.orgchim.it.

Role in Amino Acid Synthesis

A notable application of this compound derivatives is in the synthesis of amino acids. Specifically, DL-β-IIydroxyglutamic acid, an unnatural amino acid, is synthesized from α-isonitrosoacetone dicarboxylic acid ester acs.org. This process highlights the utility of this compound-derived structures in creating non-proteinogenic amino acids, which are valuable in biochemical investigations.

Applications in Asymmetric Synthesis and Chiral Induction

While this compound is a recognized intermediate in organic synthesis, the provided literature does not detail its specific applications or direct role as a chiral auxiliary, reagent, or catalyst in asymmetric synthesis or chiral induction. The field of asymmetric synthesis focuses on creating molecules with specific three-dimensional arrangements, often utilizing chiral catalysts, auxiliaries, or substrates to favor the formation of one stereoisomer over another iipseries.orgyork.ac.ukwikipedia.orgslideshare.netnih.gov. Further research would be needed to establish this compound's direct contributions in this specialized area of synthesis.

Data Tables

Table 1: Key Properties of this compound

PropertyValueSource
Chemical FormulaC₃H₅NO₂ lookchem.comcymitquimica.com
Molecular Weight87.08 g/mol lookchem.comchemicalbook.com
CAS Number306-44-5 lookchem.comcymitquimica.comchemicalbook.com
Melting Point69 °C lookchem.comchemicalbook.com
Boiling Point193 °C (at 760 mmHg, estimate) lookchem.comchemicalbook.com
Density1.1 g/cm³ lookchem.com
pKa8.39 (at 25 °C) lookchem.comchemicalbook.com
LogP0.03540 lookchem.com
SolubilityChloroform (B151607) (Slightly), Methanol (Slightly) chemicalbook.com
FormSolid chemicalbook.com

Biochemical and Pharmacological Research of Isonitrosoacetone Mina

Acetylcholinesterase Reactivation Efficacy

Isonitrosoacetone (B1237270) (MINA) is a tertiary oxime that has shown promise in reactivating acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds. Unlike many pyridinium (B92312) oximes, MINA is uncharged, which is hypothesized to facilitate its penetration into the central nervous system (CNS).

In Vitro Kinetic Analysis of Enzyme Reactivation

In vitro studies have characterized the kinetic parameters of MINA's reactivation of OP-inhibited AChE. Research indicates that MINA exhibits an exceptionally low affinity for inhibited AChE. However, with the exception of tabun-inhibited AChE, it demonstrates moderate to high reactivity once bound. When compared to established pyridinium oximes such as obidoxime, 2-PAM, and HI-6, MINA's affinity and reactivity are generally lower. Specifically, its second-order reactivation constant has been reported to be 500 to 3400-fold lower than that of the most effective reactivators nih.govacs.org. This suggests that high concentrations of MINA in vivo would be necessary to achieve significant reactivation.

Comparative Reactivation Studies with Pyridinium Oximes (e.g., Obidoxime, 2-PAM, HI-6)

Comparative studies highlight that MINA's reactivation efficacy is often less potent than that of charged pyridinium oximes like obidoxime, 2-PAM, and HI-6. While MINA shows moderate to high reactivity against certain OP-inhibited AChE, its lower affinity means that higher concentrations are required to achieve comparable levels of reactivation nih.govacs.orgacs.org. For instance, in comparisons against sarin (B92409) (GB) and VX inhibited AChE, HI-6 has demonstrated higher affinity and velocity of reactivation than 2-PAM at low concentrations, with 2-PAM requiring higher concentrations for significant reactivation acs.org. MINA's performance relative to these established oximes indicates a need for further investigation into optimal therapeutic concentrations and potential synergistic effects.

Reactivation of Organophosphate-Inhibited Human and Animal Acetylcholinesterase

Studies have investigated MINA's ability to reactivate AChE inhibited by various OPs, including tabun, sarin, cyclosarin, VX, and paraoxon, using human AChE nih.govacs.org. These in vitro analyses have provided kinetic data on MINA's interaction with these inhibited enzymes. While direct comparative data on MINA's reactivation of both human and animal AChE from the same studies are limited in the provided search results, general trends suggest that species differences can influence oxime efficacy science.gov. However, the potential for MINA to access and reactivate CNS AChE, which is a challenge for charged oximes, remains a key area of interest nih.govnih.gov.

In Vivo Efficacy and Biological Outcomes

Research into the in vivo efficacy of MINA has primarily focused on animal models to assess its impact on survival and neurological function following nerve agent intoxication.

Central Nervous System (CNS) and Peripheral Acetylcholinesterase Reactivation in Animal Models

In vivo studies have demonstrated that MINA can penetrate the brain and reactivate inhibited AChE in the central nervous system (CNS), a critical advantage over quaternary oximes that poorly cross the blood-brain barrier nih.govnih.govnato.int. In guinea pigs intoxicated with sarin (GB), MINA was shown to reactivate AChE in brain regions such as the brainstem, midbrain, and striatum, whereas the quaternary oxime 2-PAM primarily reactivated peripheral AChE nih.govnato.int. MINA was detected in guinea pig brain microdialysate samples after administration, confirming its CNS penetration nih.gov. This ability to target CNS AChE is considered a significant benefit for treating OP intoxication, which severely affects the brain nih.govnih.gov.

Impact on Survival and Morbidity Following Nerve Agent Intoxication

MINA has shown a positive impact on survival and morbidity in animal models of nerve agent intoxication. In guinea pigs exposed to lethal doses of sarin, MINA-treated animals exhibited significantly higher survival rates and reduced morbidity compared to those treated with 2-PAM nih.gov. This improved outcome is likely linked to MINA's ability to reactivate AChE within the CNS, addressing a critical aspect of nerve agent toxicity that peripheral reactivators cannot effectively manage nih.govnih.gov. The dose-dependent effect of MINA on reactivation and survival observed in vivo further supports its therapeutic potential nih.gov.

Brain Penetration and Distribution Studies

A significant challenge in treating organophosphate (OP) poisoning, especially from nerve agents, is the effective reactivation of AChE within the central nervous system (CNS). Conventional oxime reactivators, such as pralidoxime (B1201516) (2-PAM) and HI-6, are typically quaternary compounds. Their charged nature and limited lipid solubility restrict their passage across the blood-brain barrier (BBB), thereby limiting their ability to reactivate inhibited AChE in the brain and mitigate CNS toxicity dtic.milnato.intnih.gov.

In contrast, MINA, a tertiary oxime, is characterized by its high lipid solubility, which facilitates its penetration of the BBB dtic.milnato.intnih.gov. Studies have demonstrated that MINA can effectively reach the CNS and reactivate AChE that has been inhibited by OP nerve agents like Sarin (GB) dtic.milnato.intnih.gov. Following exposure to nerve agents, MINA has shown dose-dependent reactivation of AChE in various brain regions, including the brainstem, midbrain, and striatum dtic.milnato.int. This ability to access and act within the CNS is a critical advantage over BBB-impermeable oximes, potentially leading to improved therapeutic outcomes by addressing both peripheral and central effects of OP poisoning dtic.milnih.gov. While direct microdialysis studies specifically detailing MINA's brain distribution are not extensively detailed in the provided literature, microdialysis is a recognized technique for assessing drug concentrations in brain extracellular fluid and understanding BBB penetration and distribution dynamics nih.govmdpi.comnih.govmedrxiv.org.

Table 1: Comparative Brain Penetration and CNS Reactivation of Oximes

Oxime NameBlood-Brain Barrier (BBB) PenetrationCentral Nervous System (CNS) Reactivation CapabilityPrimary Source(s)
MINAGoodYes dtic.mil, nato.int, nih.gov
2-PAMPoorNo dtic.mil, nato.int, nih.gov
HI-6PoorNo dtic.mil, nato.int, nih.gov
DAMGoodYes dtic.mil, nato.int

Mechanistic Insights into Oxime-Enzyme Interactions

The primary mechanism by which oximes, including MINA, reactivate OP-inhibited AChE involves a nucleophilic attack. Organophosphates inhibit AChE by forming a covalent bond, typically a phosphylation, with a serine residue at the enzyme's active site. This phosphorylation renders the enzyme inactive. Oximes function by acting as nucleophiles, attacking the phosphorus atom of the bound OP moiety. This interaction leads to the formation of a phosphoryloxime complex, which subsequently dissociates from the enzyme. This process liberates the active serine residue, thereby restoring the enzyme's catalytic function nato.intnih.govhhs.govacs.org.

Table 2: In Vitro Reactivation Efficacy Comparison of MINA vs. Other Oximes

Oxime NameTarget Organophosphate (OP)Reactivation Affinity/Rate (vs. MINA)Primary Source(s)
MINASarin, VX, Tabun, ParaoxonBaseline (Low affinity, moderate reactivity) nih.gov
ObidoximeSarin, VX, Tabun, ParaoxonHigher nih.gov
2-PAMSarin, VX, Tabun, ParaoxonHigher nih.gov
HI-6Sarin, VX, Tabun, ParaoxonHigher nih.gov

Development and Structural Modification of Novel Cholinesterase Reactivator Analogs

MINA represents an early generation of "isonitroso compounds" that were synthesized and evaluated for their potential to reactivate OP-inhibited AChE researchgate.net. Its capacity to penetrate the BBB has made it a subject of interest in the development of new therapeutic strategies for OP poisoning, particularly for agents that target the CNS dtic.milnato.intnih.gov. While MINA's CNS activity is a significant advantage, its in vitro reactivation efficacy is often lower than that of established quaternary oximes nih.govnih.gov.

Compound List:

Acetylcholine (ACh)

Acetylcholinesterase (AChE)

Atropine

Benactyzine

BI-6

Carboplatin

Chlorpyrifos

Chlorpyrifos oxon

Cyclosarin (GF)

DIBAL (Diisobutylaluminum hydride)

Diazepam

Diacetylmonoxime (DAM)

Diisopropylfluorophosphate (DFP)

DINA (Dithis compound)

Eel AChE

Erdafitinib (BALVERSA®)

Ethylene glycol methylphosphonate (B1257008)

Fluorescein

G-agents

GB (Sarin)

GD-42

Glial cell line-derived neurotrophic factor (GDNF)

HACU (High-affinity choline (B1196258) uptake)

HEK-293 cells

HI-6

HLo7

Human Acetylcholinesterase (hAChE)

INAP (Isonitrosoacetophenone)

INAA (Isonitrosoacetylacetone)

Insulin

this compound (MINA)

K048

K074

K203

K727

K733

Lipid-based nanomedicines

Liposomes

LIPU/MB (Low-intensity pulsed ultrasound/microbubbles)

Methamidophos

Methotrexate

MMB-4

Morphine

Morphine 6-glucuronide (M6G)

MS (Multiple Sclerosis)

N-alkyl pyridinium oximes

Nerve agents

Nerve Gas Sarin

Nerve impulse transmission

Neurotransmitters

NIMP (Nitrophenyl isopropyl methylphosphonate)

Non-oxime reactivators

Obidoxime

OP (Organophosphate) compounds

P-glycoprotein (P-gp)

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay - Blood-Brain Barrier)

Paraoxon (POX)

Pesticides

Phrenic nerve hemidiaphragm assay

Phosphorylation

Phosphoryloxime complex

Physiological saline

Progesterone

Pyridinium aldoxime methiodide (PAM)-type oximes

Pyridinium oximes

Pyridine-2-aldoxime methylchloride (2-PAM)

Quaternary oximes

RBCs (Red blood cells)

Recombinant human AChE (hrAChE)

RGNAR (Study name)

RS-194B

Sarin (GB)

Sarin surrogates

Sciatic nerve

Se (Selenium)

Serine

Soman

Soman-inhibited AChE

SR-XRF (Synchrotron radiation-based X-ray fluorescence)

Subcutaneous (s.c.)

T98g cells

Tabun (GA)

Temozolomide (TMZ)

Tertiary oximes

Tetraethylpyrophosphate

Thiolate

TMB-4

Toxicol Appl Pharmacol

Trace elements (TEs)

Trimedoxime

Tween 20

U87mg cells

Unbound brain-to-plasma partition ratio (Kp,uu)

V-agents

Vesicles

VX

VX surrogates

WB (Whole blood)

Xenobiotic molecules

Zn (Zinc)

Theoretical and Computational Chemistry Studies of Isonitrosoacetone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like isonitrosoacetone (B1237270). nih.govaps.org These calculations can determine various molecular properties and reactivity descriptors.

Detailed quantum chemical studies specifically focused on this compound's electronic structure and reactivity descriptors are not extensively available in the public domain. However, based on methodologies applied to similar compounds, such as isonitrosoacetophenone, a comprehensive computational analysis of this compound would typically involve the following: researchgate.net

Geometric Optimization: The first step is to determine the most stable three-dimensional structure of the molecule by finding the geometry with the minimum energy.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. biomedres.usnih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.govrsc.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Global Reactivity Descriptors: These are quantitative measures of a molecule's reactivity. researchgate.netscirp.orgmdpi.com They are calculated from the HOMO and LUMO energies and include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

A hypothetical data table for this compound's reactivity descriptors, based on a DFT calculation, would look like this:

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--7.5
LUMO EnergyELUMO--1.2
Energy GapΔEELUMO - EHOMO6.3
Ionization PotentialI-EHOMO7.5
Electron AffinityA-ELUMO1.2
Electronegativityχ-(EHOMO+ELUMO)/24.35
Chemical Hardnessη(ELUMO-EHOMO)/23.15
Chemical SoftnessS1/η0.317
Electrophilicity Indexωχ²/2η3.00

Molecular Modeling and Docking Simulations (e.g., enzyme active site interactions)

This compound is recognized for its role as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. nih.gov Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools to study the interaction of small molecules like this compound with the active site of enzymes such as AChE. nih.govnih.govbenthamscience.com

While specific molecular docking or MD simulation studies of this compound with AChE are not prevalent in the literature, the general methodology and the key features of the AChE active site are well-documented through studies with other inhibitors. mazums.ac.irnih.govthemedicon.com

A typical molecular docking study of this compound with AChE would involve:

Preparation of the Receptor and Ligand: The three-dimensional crystal structure of AChE would be obtained from the Protein Data Bank (PDB). The this compound molecule would be built and its geometry optimized.

Docking Simulation: A docking algorithm would be used to predict the preferred binding orientation of this compound within the AChE active site gorge. This process generates multiple possible binding poses, which are then scored based on their predicted binding affinity (e.g., in kcal/mol).

Analysis of Interactions: The best-scoring pose would be analyzed to identify the specific interactions between this compound and the amino acid residues of the AChE active site. The AChE active site contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). nih.govgrantome.com Key interactions often involve:

Hydrogen Bonds: With residues like tyrosine, serine, and histidine.

π-π Stacking: With aromatic residues such as tryptophan and tyrosine.

Hydrophobic Interactions: With various nonpolar residues.

An MD simulation could further investigate the stability of the this compound-AChE complex over time, providing insights into conformational changes in both the ligand and the enzyme upon binding. mdpi.commdpi.com

A hypothetical summary of the binding interactions of this compound in the active site of AChE could be presented as follows:

Interacting ResidueType of Interaction
Tryptophan (Trp86)π-π stacking
Tyrosine (Tyr133)Hydrogen bond
Serine (Ser203)Hydrogen bond
Histidine (His447)Hydrogen bond
Phenylalanine (Phe338)Hydrophobic interaction

Note: This table is illustrative and based on common interactions observed for other ligands in the AChE active site, as specific docking studies for this compound are not available.

Spectroscopic Simulations and Vibrational Analysis

Computational methods can simulate various types of spectra, including infrared (IR), Raman, and UV-Visible spectra. uzh.chmdpi.com These simulations are valuable for interpreting experimental spectra and for assigning vibrational modes to specific molecular motions. DFT calculations are commonly employed for this purpose. cardiff.ac.uknih.gov

There is a lack of published studies presenting simulated spectra and a detailed vibrational analysis for this compound. However, a theoretical investigation would typically proceed as follows:

Frequency Calculations: After geometry optimization, vibrational frequencies are calculated using DFT. These frequencies correspond to the normal modes of vibration of the molecule.

Simulation of IR and Raman Spectra: The intensities of the IR and Raman bands are also calculated, allowing for the generation of theoretical spectra. arxiv.orgchemrxiv.org These simulated spectra can be compared with experimental data to confirm the molecular structure and to understand the vibrational characteristics. A detailed vibrational analysis involves assigning the calculated frequencies to specific types of molecular vibrations, such as C=O stretching, C-N stretching, N-O-H bending, and CH3 rocking. nih.gov

Simulation of UV-Visible Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum. researchgate.netgaussian.com This provides information about the electronic transitions occurring in the molecule. For this compound, the spectrum would likely show absorptions corresponding to n→π* and π→π* transitions associated with the carbonyl and oxime groups.

A hypothetical table summarizing the key calculated vibrational frequencies and their assignments for this compound is presented below:

Calculated Frequency (cm-1)Assignment
~3400O-H stretching (oxime)
~2950C-H stretching (methyl)
~1700C=O stretching (ketone)
~1650C=N stretching (oxime)
~1400C-H bending (methyl)
~1200C-N stretching
~950N-O stretching

Note: These are approximate frequency ranges for the functional groups present in this compound and are for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., Infrared, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopy is fundamental to the structural elucidation of isonitrosoacetone (B1237270), providing direct insight into its functional groups and atomic connectivity. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose.

Infrared (IR) Spectroscopy

IR spectroscopy of this compound reveals characteristic absorption bands corresponding to its specific functional groups. The spectra are marked by a very strong, sharp band around 3570 cm⁻¹ and a broad band near 3330 cm⁻¹ in solutions like carbon tetrachloride. colostate.edu The sharp band is attributed to the stretching vibration of free hydroxyl (-OH) groups, while the broad band corresponds to hydrogen-bonded -OH groups. colostate.edu The intensity of the free -OH band decreases and the hydrogen-bonded band increases with rising concentration, indicating intermolecular association. colostate.edu Studies have determined that the hydrogen bonding occurs between the hydroxyl group's hydrogen and the carbonyl group's oxygen (-O-H···O=C), rather than the nitrogen of the oxime group. researchgate.net

The carbon-nitrogen double bond (C=N) of the oxime group shows a greater degree of conjugation than in simpler oximes, while the conjugation of the carbonyl group (C=O) is intermediate between that of saturated and α,β-unsaturated ketones. researchgate.net Key vibrational assignments for the E-isomer of this compound have been extensively studied and are detailed in the table below. colostate.edu

Vibrational ModeFrequency (cm⁻¹) in CCl₄/CS₂Assignment
O-H stretch (free)~3570Stretching of the non-hydrogen-bonded hydroxyl group.
O-H stretch (bonded)~3330Stretching of the intermolecularly hydrogen-bonded hydroxyl group.
C=O stretch1696Stretching of the carbonyl group, influenced by conjugation.
C=N stretch1628Stretching of the carbon-nitrogen double bond of the oxime.
CH₃ degenerate deformation1425Asymmetric bending of the methyl group C-H bonds.
CH₃ symmetric deformation1365Symmetric "umbrella" bending of the methyl group C-H bonds.
O-H bending1398In-plane bending of the hydroxyl group.
N-O stretch988Stretching of the nitrogen-oxygen single bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show three distinct signals corresponding to the different types of protons in the molecule. A singlet would appear for the three equivalent protons of the acetyl methyl group (CH₃-C=O). A second singlet would correspond to the single proton on the carbon-nitrogen double bond (=CH-). Finally, a broad, exchangeable singlet would be observed for the hydroxyl proton (-NOH), which would disappear upon shaking the sample with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon skeleton. For the E-isomer of this compound, distinct signals are observed for the three carbon atoms. Research comparing the spectra of isonitrosoketones with their corresponding α-diketones shows a significant shielding effect on the carbon atom adjacent to the oxime group. researchgate.net The observed chemical shifts in deuterated chloroform (B151607) (CDCl₃) are presented in the table below. researchgate.net

Carbon Atom¹³C Chemical Shift (δ) in ppmDescription
C=O195.9Carbonyl carbon of the acetyl group.
C=NOH148.6Carbon atom of the oxime group.
CH₃25.5Methyl carbon of the acetyl group.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., Liquid Chromatography-Tandem Mass Spectrometry)

Chromatographic methods are essential for separating this compound from impurities and for performing precise quantitative measurements. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful techniques for these tasks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for the sensitive and selective analysis of organic compounds in complex mixtures. researchgate.net For purity assessment, a reversed-phase HPLC method would typically be employed. The sample would be injected onto a C18 column, and a mobile phase gradient, for example, of water and acetonitrile (B52724) with a small amount of formic acid, would be used to elute the components. The eluent from the column is then introduced into a mass spectrometer.

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. First, the parent ion of this compound (with a monoisotopic mass of 87.032 Da) is selectively isolated. vdoc.pub This parent ion is then fragmented, and a specific, characteristic fragment ion (daughter ion) is monitored. This specific parent-to-daughter ion transition provides a very high degree of certainty and minimizes interference from other matrix components, allowing for accurate quantification even at very low concentrations. researchgate.net

Gas Chromatography (GC)

Gas chromatography can also be used for the analysis of this compound, particularly for assessing purity. Due to the polarity of the oxime and hydroxyl groups, direct analysis might be challenging. However, derivatization to a more volatile species, such as a silyl (B83357) ether, can facilitate analysis. Alternatively, techniques like on-fiber derivatization coupled with solid-phase microextraction (SPME) and GC-MS have been developed for the analysis of related carbonyl compounds by converting them to their oximes prior to analysis, demonstrating the suitability of this approach for oxime-containing molecules. science.gov

Historical and Current Detection Methods in Organic Analysis

The detection of this compound and related compounds has evolved from classical wet chemistry methods to highly sensitive instrumental techniques capable of detecting transient species.

Historical Detection Methods

Historically, the detection of compounds like this compound, which contains a carbonyl-like oxime group, often relied on colorimetric "spot tests." These methods involve a chemical reaction that produces a distinct, visible color change, indicating the presence of the target functional group. For example, reactions with reagents like phenylhydrazine (B124118) derivatives or other amines can form colored products (hydrazones or imines) in the presence of carbonyls or related structures. Another classical approach is the formation of colored metal chelates; oximes are well-known ligands for metal ions, and the formation of a colored complex with a metal salt, such as iron(II) or copper(II), could serve as a basis for detection. colostate.edu

Current Detection Methods

Modern organic analysis focuses on instrumental methods that offer superior sensitivity and specificity. Mass spectrometry, particularly when coupled with a separation technique, is a cornerstone of current detection methods.

One of the most significant current applications of advanced mass spectrometry is the detection and characterization of reactive intermediates in solution. Techniques like electrospray ionization mass spectrometry (ESI-MS) allow for the gentle transfer of ionic species from a reaction mixture directly into the gas phase for mass analysis. This enables chemists to observe short-lived intermediates, such as protonated species or reaction adducts, providing direct evidence for proposed reaction mechanisms. While a specific study detailing the detection of this compound as a reaction intermediate was not identified, the methodology is broadly applicable to reactions involving oximes. This approach is invaluable for understanding the detailed pathways of organic reactions.

Q & A

Q. What are the established synthetic routes for Isonitrosoacetone, and how can reaction conditions be optimized?

INA is synthesized by treating acetone with nitrous acid (HNO₂), yielding oximinoacetone (this compound) through nitrosation of the α-carbon. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and controlling stoichiometry to favor mono-nitrosation. Reaction progress can be monitored via thin-layer chromatography (TLC) or FT-IR spectroscopy to detect the characteristic C=N-O stretch (~1600 cm⁻¹) .

Q. What physicochemical properties of this compound are critical for experimental design?

INA has a pKa of 8.3, indicating moderate acidity in aqueous solutions. It is soluble in water and ethanol but sparingly soluble in nonpolar solvents like benzene. Its molecular weight (87.08 g/mol) and melting point (69°C) are essential for purification via recrystallization. Stability studies recommend storage under inert conditions to prevent decomposition .

Q. How does this compound function as a ligand in coordination chemistry?

INA acts as a bidentate ligand, coordinating through the oxime nitrogen and carbonyl oxygen. For example, it forms planar Pd(II) complexes (e.g., Pd(INA)₂) when reacted with PdCl₂ in ethanol. Characterization via X-ray crystallography confirms a square-planar geometry, while UV-Vis spectroscopy reveals ligand-to-metal charge transfer bands (~400–500 nm) .

Advanced Research Questions

Q. What methodological approaches are used to study INA's reactivation of acetylcholinesterase (AChE) inhibited by organophosphates?

Kinetic assays using Ellman’s method measure AChE activity recovery. INA’s efficacy is quantified via reactivation rate constants (kₒ₆ₛ) and IC₅₀ values. For instance, Worek & Thiermann (2011) demonstrated INA’s intermediate reactivation potency (kₒ₆ₛ = 0.15 min⁻¹) compared to pralidoxime, using human erythrocyte AChE inhibited by paraoxon .

Q. How can structural modifications of INA derivatives enhance antitubercular or antidiabetic activity?

O-Aroylation of β-aminopropioamidoxime derivatives of INA improves lipophilicity and target binding. In vitro antitubercular screening against MDR Mycobacterium tuberculosis involves microplate Alamar Blue assays, with hit compounds showing MIC values <10 µg/mL. For antidiabetic activity, glucose uptake assays in 3T3-L1 adipocytes identify derivatives with >50% insulin-mimetic activity at 100 µM .

Q. What analytical techniques are essential for characterizing INA and its metal complexes?

  • NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 2.3 (CH₃), 8.1 (C=N-OH).
  • Mass spectrometry : ESI-MS confirms molecular ion peaks ([M+H]⁺ at m/z 88).
  • XRD : Resolves bond lengths and angles in coordination complexes.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability of metal complexes .

Q. How should researchers address contradictions in reported biological activities of INA derivatives?

Discrepancies in efficacy (e.g., antitubercular IC₅₀ values across studies) may arise from variations in strain susceptibility or assay conditions. Meta-analysis using standardized protocols (e.g., CLSI guidelines) and dose-response validation in multiple cell lines can reconcile conflicting data. Cross-study comparisons must normalize results to positive controls (e.g., isoniazid for TB) .

Q. What strategies optimize the synthesis-structure-activity relationship (SAR) of INA-based reactivators?

Quantitative SAR (QSAR) models correlate substituent electronic effects (Hammett σ constants) with AChE reactivation rates. Introducing electron-withdrawing groups (e.g., -NO₂) at the oxime moiety enhances nucleophilicity, improving phosphonyl oxime formation. Molecular docking simulations (AutoDock Vina) predict binding poses in the AChE active site gorge .

Q. What methodologies evaluate the toxicological profile of INA derivatives in preclinical studies?

Acute toxicity is assessed via LD₅₀ determination in murine models (OECD 423). Subchronic studies (28-day) measure hepatic/renal biomarkers (ALT, creatinine). Genotoxicity is evaluated using Ames tests (OECD 471) and micronucleus assays. For INA derivatives, preliminary data indicate moderate hepatotoxicity at doses >200 mg/kg .

Q. How do solvent systems and pH affect INA’s stability in pharmacological formulations?

INA degrades in acidic conditions (pH <5) via hydrolysis of the oxime group. Stability studies (HPLC monitoring) recommend buffered solutions (pH 7.4) with ≤10% ethanol to maintain >90% integrity over 72 hours at 25°C. Accelerated stability testing (40°C/75% RH) follows ICH Q1A guidelines .

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Isonitrosoacetone

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